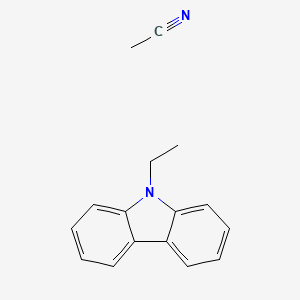

Acetonitrile;9-ethylcarbazole

Description

Significance of N-Ethylcarbazole in Contemporary Chemical Science

N-Ethylcarbazole (NEC), a derivative of the heterocyclic compound carbazole (B46965), is a prominent molecule in various fields of advanced chemical research. Its structure, featuring two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring with an ethyl group on the nitrogen atom, imparts valuable physicochemical properties.

One of the most promising applications for N-ethylcarbazole is in the field of hydrogen storage . It is considered a leading liquid organic hydrogen carrier (LOHC) because it can be reversibly hydrogenated and dehydrogenated under moderate conditions. mdpi.comchinesechemsoc.orgresearchgate.net Its fully hydrogenated form, dodecahydro-N-ethylcarbazole (12H-NEC), boasts a high hydrogen storage capacity of 5.8% by weight. mdpi.comchinesechemsoc.org The ability to achieve complete dehydrogenation at temperatures below 200°C makes it a highly attractive material for safe and efficient hydrogen transport and utilization. mdpi.com

In the realm of materials science , N-ethylcarbazole is a fundamental building block for conductive polymers. mdpi.com Polymers based on carbazole, such as poly(N-vinylcarbazole) and its derivatives, are noted for their photoelectric and electrical properties. electronicsandbooks.com While the direct anodic oxidation of N-ethylcarbazole in acetonitrile (B52724) may not always produce films, it is a key monomer in the synthesis of copolymers with tailored conductivities and electrochromic properties. electronicsandbooks.comacs.org These materials are integral to the development of organic light-emitting diodes (OLEDs), where carbazole derivatives function as host materials or electron donors due to their high-energy excited states. mdpi.com

Furthermore, N-ethylcarbazole serves as a crucial scaffold in the synthesis of dyes and photoinitiators . researchgate.netnih.gov By functionalizing the carbazole core, researchers can create novel dyes with absorption and fluorescence spectra in the near-infrared (NIR) region, making them suitable for applications like deep-tissue bioimaging as photoacoustic contrast agents. scispace.com Its derivatives are also used to create photoinitiating systems for polymerization processes. researchgate.net

Role of Acetonitrile as a Crucial Solvent and Reaction Medium in Carbazole Chemistry

Acetonitrile (ACN) is a polar aprotic solvent that has become indispensable in the study and application of carbazole chemistry, particularly involving N-ethylcarbazole. Its favorable properties, including a high dielectric constant, a wide electrochemical window, and its ability to dissolve a broad range of organic and inorganic compounds, make it an ideal medium for various chemical transformations and analytical studies.

In electrochemistry , acetonitrile is the solvent of choice for investigating the redox behavior of N-ethylcarbazole and its polymers. electronicsandbooks.comacs.orgresearchgate.net It is commonly used with a supporting electrolyte to study electrochemical polymerization, cyclic voltammetry, and the electrochromic switching of carbazole-based films. mdpi.comelectronicsandbooks.comacs.org For instance, the electrochemical copolymerization of N-ethylcarbazole with other monomers is typically performed in an acetonitrile solution containing an electrolyte like NaClO4 or TBAPF6. electronicsandbooks.comacs.org

Acetonitrile is also a standard solvent for studying the photophysical properties of N-ethylcarbazole. mdpi.comclockss.org Spectroscopic analyses, such as UV-visible absorption and fluorescence spectroscopy, are frequently conducted in acetonitrile to probe the electronic transitions and excited-state dynamics of the molecule. mdpi.comclockss.org The polar nature of acetonitrile can influence the photophysical behavior, for example, by causing a red-shift in the fluorescence spectra of N-arylcarbazoles, which indicates a charge transfer character in the excited state. clockss.org

In organic synthesis , acetonitrile serves as a versatile reaction medium for the preparation of complex carbazole derivatives. It is employed in reactions such as the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation step in domino Diels-Alder reactions to create polyfunctionalized carbazoles. beilstein-journals.orgbeilstein-archives.org It is also used as a solvent in the nitration of N-ethylcarbazole to produce 3-nitro-9-ethylcarbazole, a key intermediate for further functionalization. google.com Furthermore, charge-transfer complexes of N-ethylcarbazole have been synthesized and studied in acetonitrile. jocpr.com

Scope and Research Trajectory of N-Ethylcarbazole and Acetonitrile Interactions

The research involving N-ethylcarbazole and acetonitrile is focused on leveraging their interaction to develop new materials and chemical processes. The trajectory of this research spans from fundamental studies of reaction mechanisms to the development of applied technologies.

A significant area of investigation is the electropolymerization of N-ethylcarbazole. While early studies noted that the anodic oxidation of N-ethylcarbazole in acetonitrile does not readily produce polymer films on certain electrodes, more recent work has focused on its copolymerization with other monomers. electronicsandbooks.com This approach allows for the creation of materials with desirable properties, such as black-to-transmissive electrochromic switching, which is valuable for smart window applications. acs.org The electrochemical behavior of these copolymers is almost exclusively studied in acetonitrile. acs.orgresearchgate.net

The photophysical interactions between N-ethylcarbazole and the acetonitrile solvent environment are critical for designing new functional dyes. Research has shown that the fluorescence spectra of N-ethylcarbazole derivatives are red-shifted and broadened in polar acetonitrile compared to nonpolar solvents like cyclohexane, indicating an excited state with charge-transfer character. clockss.org This understanding allows for the rational design of carbazole-based dyes for specific applications, including sensitizers for solar cells and probes for bioimaging.

The use of acetonitrile as a medium for complex organic reactions involving N-ethylcarbazole continues to be a fruitful area of research. For example, it facilitates domino reactions that efficiently construct polyfunctionalized carbazoles. beilstein-journals.orgbeilstein-archives.org Future research is likely to explore more sophisticated catalytic systems and reaction cascades in acetonitrile to access novel carbazole architectures with unique properties.

The table below summarizes key research findings illustrating the interaction between N-ethylcarbazole and acetonitrile in different experimental contexts.

| Research Area | Specific Study | Role of Acetonitrile | Key Finding | Reference |

|---|---|---|---|---|

| Electrochemistry | Electrochemical Polymerization | Solvent and Electrolyte Medium | Anodic oxidation of N-ethylcarbazole in acetonitrile does not readily form polymer films on its own, but it can be effectively copolymerized. | electronicsandbooks.com |

| Photophysics | Fluorescence Spectroscopy | Polar Solvent | Fluorescence spectra of N-thienylcarbazoles (related to NEC) are red-shifted and broadened in acetonitrile, suggesting an excited state with charge-transfer character. | clockss.org |

| Organic Synthesis | Domino Diels-Alder Reaction | Reaction Medium for Oxidation | Used as the solvent for the DDQ dehydrogenation step to synthesize aromatized pyrrolo[3,4-c]carbazoles. | beilstein-journals.orgbeilstein-archives.org |

| Materials Science | Electrochromic Copolymers | Solvent for Electrochemical Analysis | Copolymers of N-ethylcarbazole synthesized and tested in acetonitrile exhibit promising black-to-transmissive electrochromic switching. | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

104970-77-6 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

acetonitrile;9-ethylcarbazole |

InChI |

InChI=1S/C14H13N.C2H3N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;1-2-3/h3-10H,2H2,1H3;1H3 |

InChI Key |

NPZQXVAMXPSXHU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=CC=CC=C31.CC#N |

Origin of Product |

United States |

Synthetic Methodologies of N Ethylcarbazole and Its Functionalized Derivatives in Acetonitrile

Direct Synthesis of N-Ethylcarbazole Utilizing Acetonitrile (B52724) as Solvent

The synthesis of N-ethylcarbazole is fundamentally an N-alkylation reaction of the carbazole (B46965) heterocycle. While various methods exist, including phase-transfer catalysis (PTC) in non-polar solvents and solvent-free microwave-assisted reactions, the use of polar aprotic solvents like acetonitrile is often considered for dissolving polar heterocyclic starting materials.

Optimization of Reaction Conditions for Enhanced Yield

The direct N-ethylation of carbazole in acetonitrile is a classic nucleophilic substitution reaction. However, the optimization of this specific transformation in acetonitrile is less commonly detailed in literature compared to PTC methods. Chemists often select polar solvents for N-alkylations of heterocycles due to the high polarity of the reactants. The choice of acetonitrile, while effective for solubilizing carbazole, can introduce complexities during product workup. Since acetonitrile is miscible with water, the workup process typically requires solvent evaporation followed by treatment of the residue, which can lead to handling losses. phasetransfercatalysis.com This contrasts with biphasic systems using non-polar solvents, where the product remains in the organic phase, simplifying separation. phasetransfercatalysis.comacsgcipr.org

Therefore, optimization within an acetonitrile system would focus on factors beyond simple yield, including the efficiency of the workup and purification stages. Key parameters for optimization include the choice of base (e.g., potassium carbonate, sodium hydride), the ethylating agent (e.g., ethyl bromide, diethyl sulfate), reaction temperature, and concentration. The goal is to achieve a high conversion rate while minimizing side reactions and streamlining the post-reaction isolation process.

Mechanistic Insights into N-Alkylation in Acetonitrile

The N-alkylation of carbazole proceeds via a two-step mechanism. The first step involves the deprotonation of the nitrogen atom in the carbazole ring by a base. The N-H bond of carbazole has a pKa in the mid-teens, making it sufficiently acidic to be deprotonated by common bases to form the carbazolyl anion. phasetransfercatalysis.com

Step 1: Deprotonation Carbazole-H + Base -> [Carbazole]- + [Base-H]+

Step 2: Nucleophilic Attack (SN2) [Carbazole]- + CH3CH2-X -> Carbazole-CH2CH3 + X- (where X is a leaving group like Br, I, or OSO3Et)

Acetonitrile, as a polar aprotic solvent, plays a significant role in this mechanism. It can solvate the cation of the base (e.g., K+ from K2CO3), but it does not strongly solvate the carbazolyl anion. This leaves the anion relatively "naked" and highly nucleophilic, facilitating the subsequent SN2 reaction with the ethylating agent. The solvent's polarity can influence the nature of the ion pairing between the carbazolyl anion and the counter-ion. In polar solvents, "solvent-separated ion pairs" may predominate, which can affect the reactivity and, in some substrates, the regioselectivity of the alkylation. beilstein-journals.org

Functionalization of N-Ethylcarbazole via Acetonitrile-Mediated Reactions

Once synthesized, N-ethylcarbazole can undergo further functionalization, such as electrophilic aromatic substitution. Acetonitrile has proven to be a particularly effective solvent for certain reactions, notably nitration, offering advantages over traditional solvents.

Nitration Strategies Employing Acetonitrile

The nitration of N-ethylcarbazole is a critical step in the synthesis of various important chemical intermediates, including those for pigments and electronic materials. The use of acetonitrile as the reaction solvent provides a robust and efficient method for this transformation. google.com

Research has demonstrated a highly regioselective method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as the solvent. google.com The reaction involves dissolving N-ethylcarbazole in acetonitrile and then adding nitric acid dropwise while maintaining a controlled temperature. This process yields the 3-nitro isomer as the primary product with high purity and yield.

Analysis of nitration reactions shows that low yields can result from several factors, including incomplete reaction, the formation of the 1-nitro-N-ethylcarbazole isomer, and over-nitration to produce dinitro derivatives like 3,6-dinitro-N-ethylcarbazole. google.com The procedure using acetonitrile effectively mitigates these issues, leading to a high yield of the desired 3-nitro product. google.com

Table 1: Optimized Reaction Conditions for Nitration of N-Ethylcarbazole in Acetonitrile This table is generated based on data from a patented process. google.com

| Parameter | Value |

| Solvent | Acetonitrile |

| Starting Material | 9-Ethylcarbazole (B1664220) (0.051 mol) |

| Nitrating Agent | Nitric Acid (36%) |

| Molar Equivalence of Nitric Acid | 1.5 equivalents |

| Temperature | 25-40 °C |

| Reaction Time | 4 hours |

| Achieved Yield | 98% |

The use of acetonitrile for the nitration of N-ethylcarbazole offers significant advantages over older methods that employed solvents like chlorobenzene. google.com Chlorobenzene is recognized as a carcinogenic substance, posing considerable health risks in an industrial setting. google.com Furthermore, reactions in chlorobenzene often result in variable product quality and final yields, making it unsuitable for consistent, large-scale industrial production. google.com

In contrast, acetonitrile provides a safer and more reliable alternative. Key benefits of using acetonitrile include:

High Solubility: Acetonitrile exhibits excellent solubility for the N-ethylcarbazole starting material. google.com

Consistent Quality: The reaction in acetonitrile is less dependent on agitation, leading to a product of consistent and high quality. google.com

High Yield: The process achieves high reaction yields, making it economically favorable. google.com

Reduced Waste: The efficiency of the reaction allows for a reduction in the amount of nitric acid required (from 1.8 to 1.5 equivalents), lessening the burden on acid wastewater treatment. google.com

Table 2: Comparison of Solvents for the Nitration of N-Ethylcarbazole This table compares key aspects of using Acetonitrile versus Chlorobenzene based on findings from patent literature. google.com

| Feature | Acetonitrile | Chlorobenzene |

| Safety Profile | Less hazardous | Carcinogenic |

| Product Quality | Consistent, high quality | Variable depending on conditions |

| Reaction Yield | High and stable (up to 98%) | Prone to significant variation |

| Industrial Suitability | Well-suited for mass production | Unsuitable for mass production |

| Environmental Impact | Reduced acid waste | Use of a hazardous solvent |

Amination Pathways for 3-Amino-9-Ethylcarbazole Synthesis in Acetonitrile

The synthesis of 3-amino-9-ethylcarbazole is a critical step in the development of more complex carbazole derivatives. Acetonitrile is often employed as a solvent in these synthetic routes due to its polar aprotic nature, which facilitates a variety of chemical transformations.

Reduction Methodologies for Nitro Precursors

A predominant and well-established method for synthesizing 3-amino-9-ethylcarbazole involves the reduction of its nitro precursor, 3-nitro-9-ethylcarbazole. researchgate.nettubitak.gov.tr This synthesis typically follows a two-step process starting from 9-ethylcarbazole. The initial step is the nitration of 9-ethylcarbazole. A method for this nitration utilizes nitric acid in acetonitrile as the solvent, which offers an alternative to carcinogenic solvents like chlorobenzene. google.com

Following nitration, the resulting 3-nitro-9-ethylcarbazole is reduced to the corresponding amine. A common and effective method for this reduction employs stannous chloride (SnCl₂) dihydrate in concentrated hydrochloric acid. prepchem.com The reaction mixture is heated, and after the reaction is complete, the solution is made basic to precipitate the 3-amino-9-ethylcarbazole product. prepchem.com Another established method for this reduction involves the use of tin (Sn) in the presence of hydrochloric acid. researchgate.nettubitak.gov.tr

| Precursor | Reagents | Solvent | Product | Yield (%) |

| 9-Ethylcarbazole | Nitric Acid | Acetonitrile | 3-Nitro-9-ethylcarbazole | 78-80% google.com |

| 3-Nitro-9-ethylcarbazole | Stannous chloride dihydrate, HCl | - | 3-Amino-9-ethylcarbazole | 82% prepchem.com |

| 3-Nitro-9-ethylcarbazole | Tin (Sn), HCl | - | 3-Amino-9-ethylcarbazole | High Yield researchgate.nettubitak.gov.tr |

Alternative Amination Routes in Acetonitrile

Beyond the reduction of nitro compounds, other amination strategies can be employed in acetonitrile. One such example is the Sandmeyer-type coupling reaction. This reaction involves the diazotization of 3-amino-9-ethylcarbazole to form a diazonium salt. This intermediate can then be reacted with various nucleophiles. For instance, the reaction of the diazonium salt with trifluoromethyltrimethylsilane (TMSCF₃) in acetonitrile, in the presence of cesium carbonate and copper thiocyanate, yields 3-(trifluoromethyl)-9-ethyl-9H-carbazole. researchgate.nettubitak.gov.tr While this specific example results in a trifluoromethyl derivative rather than an amino group, it demonstrates the utility of acetonitrile as a solvent for reactions involving diazonium salt intermediates derived from 3-amino-9-ethylcarbazole.

Condensation and Coupling Reactions in Acetonitrile

Acetonitrile serves as a versatile solvent for various condensation and coupling reactions involving 9-ethylcarbazole and its derivatives, enabling the synthesis of a wide range of functionalized molecules.

Synthesis of Iminomethyl and Acetamide Derivatives

Iminomethyl derivatives, also known as Schiff bases, are readily synthesized through the condensation of 3-amino-9-ethylcarbazole with various aldehydes. For example, reacting 3-amino-9-ethylcarbazole with substituted benzaldehydes in ethanol can produce the corresponding 9-ethyl-N-(substituted-benzylidene)-9H-carbazol-3-amines. researchgate.net

Acetamide derivatives are also important functionalized carbazoles. N-(9-ethyl-9H-carbazol-3-yl)acetamide can be synthesized from 9-ethylcarbazole-3-amine. A key intermediate, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, is formed by reacting 9-ethyl carbazole-3-amine with bromoacetyl bromide. mdpi.com This bromo-acetamide intermediate is a versatile building block for further substitution reactions. mdpi.com

| Reactant 1 | Reactant 2 | Product Type |

| 3-Amino-9-ethylcarbazole | Substituted benzaldehyde | Iminomethyl (Schiff base) researchgate.net |

| 9-Ethylcarbazole-3-amine | Bromoacetyl bromide | Acetamide derivative mdpi.com |

Carbazole-Based Triazine Derivatives

Carbazole-based triazine derivatives are a significant class of compounds, often synthesized for applications in materials science. researchgate.netijtrd.com A common synthetic route involves the nucleophilic substitution reaction between a carbazole derivative and a triazine core, typically cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The reaction of carbazole with cyanuric chloride can be performed in the presence of a base to afford 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. mdpi.com These dichloro-triazinyl-carbazole intermediates are then used to introduce other functional groups through further substitution reactions.

Heterocyclic Unit Substituted Carbazole Derivatives

The introduction of other heterocyclic units onto the carbazole framework is a key strategy for tuning the electronic and photophysical properties of the resulting materials. Acetonitrile is an effective solvent for many of these coupling and cyclization reactions.

One powerful method is the Suzuki-Miyaura cross-coupling reaction. For instance, 9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can be coupled with various halogenated azines, such as 2,3-dichloroquinoxaline, in the presence of a palladium catalyst to yield carbazolyl-substituted azines. beilstein-journals.org

Furthermore, electrophilic cyclization reactions in dry acetonitrile can be used to construct fused heterocyclic systems. For example, 3-alkynyl-2-carbazolylazines undergo cyclization when treated with iodine monochloride (ICl) in acetonitrile to produce novel azine-fused carbazole-based helicenes. beilstein-journals.orgnih.gov

Pyrimidine-substituted carbazoles can be synthesized via nucleophilic substitution reactions. For example, reacting 4,6-dichloropyrimidine-5-carbonitrile with carbazole derivatives in the presence of a base like potassium hydroxide in DMSO leads to the formation of 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile. nih.gov

| Reaction Type | Carbazole Reactant | Heterocyclic Reactant | Solvent | Product |

| Suzuki Coupling | 9-ethyl-3-(boronic ester)-9H-carbazole | 2,3-Dihaloazines | 1,4-Dioxane/H₂O | Carbazolylazines beilstein-journals.org |

| Electrophilic Cyclization | 3-Alkynyl-2-carbazolylazines | - | Acetonitrile | Azine-fused carbazoles nih.gov |

| Nucleophilic Substitution | Carbazole | 4,6-Dichloropyrimidine-5-carbonitrile | DMSO | Di(carbazolyl)pyrimidine nih.gov |

Advanced Synthetic Techniques for N-Ethylcarbazole Polymers and Copolymers in Acetonitrile

The use of acetonitrile as a solvent is significant in the synthesis of polymers derived from N-ethylcarbazole, a molecule of interest for its noteworthy electrical and photoelectric properties. This section delves into the methodologies for preparing monomers and the subsequent co-polymerization processes in this polar aprotic solvent.

The synthesis of functionalized N-ethylcarbazole derivatives in acetonitrile is a key step in creating monomers for polymerization. While the direct synthesis of polymerizable N-ethylcarbazole monomers, such as those with vinyl or methacrylate groups, in acetonitrile is not widely detailed in the available scientific literature, the functionalization of the N-ethylcarbazole backbone in this solvent has been reported.

An example of such a functionalization is the nitration of 9-ethylcarbazole to produce 3-nitro-9-ethylcarbazole. In this process, 9-ethylcarbazole is dissolved in acetonitrile, and nitric acid is added dropwise while maintaining a controlled temperature. The use of acetonitrile as a solvent in this reaction is advantageous as it offers good solubility for the starting material and can lead to high yields of the product. google.com The reaction is typically carried out at room temperature for several hours. google.com This method provides a pathway to a functionalized N-ethylcarbazole derivative in acetonitrile, which could then potentially undergo further reactions to introduce a polymerizable group.

The general reaction parameters for the synthesis of 3-nitro-9-ethylcarbazole in acetonitrile are summarized in the table below.

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| 9-ethylcarbazole | Nitric Acid (36%) | Acetonitrile | 25-40 | 4 | 98 |

Acetonitrile is a commonly used solvent for the co-polymerization of N-ethylcarbazole with other monomers, employing both chemical and electrochemical methods. These approaches allow for the synthesis of copolymers with tailored properties.

Chemical Co-polymerization:

Random copolymers of N-ethylcarbazole (ECz) and N-methylpyrrole (N-MPy) have been synthesized in acetonitrile using ceric ammonium nitrate (CAN) as an oxidizing agent. tandfonline.com The polymerization is carried out at room temperature with continuous stirring, leading to the formation of a black precipitate of the copolymer. tandfonline.com The yield of the copolymer can be influenced by the concentrations of the oxidant and the N-ethylcarbazole monomer. nih.gov

The following table outlines the typical conditions for the chemical co-polymerization of N-ethylcarbazole and N-methylpyrrole in acetonitrile.

| Co-monomers | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Product |

|---|---|---|---|---|---|

| N-ethylcarbazole (ECz), N-methylpyrrole (N-MPy) | Ceric Ammonium Nitrate (CAN) | Acetonitrile | 25 | 20 minutes | Poly[N-Methylpyrrole-co-N-ethylcarbazole] |

Electrochemical Co-polymerization:

Electrochemical methods offer another route to synthesize N-ethylcarbazole copolymers in acetonitrile. The electrochemical copolymerization of N-ethylcarbazole with monomers such as N-vinylcarbazole (NVCz) and N-methylpyrrole has been successfully demonstrated. tandfonline.com These reactions are typically performed in an electrochemical cell using a supporting electrolyte, such as sodium perchlorate (B79767) (NaClO₄), dissolved in acetonitrile. The polymerization is initiated by applying a constant voltage.

The properties of the resulting copolymer films can be influenced by various factors, including the monomer feed ratio, the type of supporting electrolyte, and the sweep rate during electropolymerization. tandfonline.com The resulting copolymers are often insoluble in common solvents.

Below is a summary of the conditions for the electrochemical co-polymerization of N-ethylcarbazole.

| Co-monomers | Supporting Electrolyte | Solvent | Electrode | Polymerization Method | Product |

|---|---|---|---|---|---|

| N-ethylcarbazole (ECz), N-vinylcarbazole (NVCz) | NaClO₄ | Acetonitrile | Platinum | Constant Voltage (1.2 V) | Insoluble copolymer film |

| N-ethylcarbazole (ECz), N-methylpyrrole (N-MPy) | Not specified | Acetonitrile (among others) | Platinum | Cyclic Voltammetry (0-1.2 V) | Poly[N-Methylpyrrole-co-N-ethylcarbazole] |

Electrochemical Behavior and Electropolymerization of N Ethylcarbazole in Acetonitrile

Fundamental Electrochemical Oxidation Processes

The initial step in the electropolymerization of 9-ethylcarbazole (B1664220) is its oxidation at an electrode surface. This process involves the removal of an electron to form a radical cation, which is a highly reactive intermediate that can then undergo further reactions to form a polymer film.

Cyclic Voltammetry Analysis of N-Ethylcarbazole Oxidation in Acetonitrile (B52724) Electrolytes

Cyclic voltammetry (CV) is a key technique used to study the electrochemical oxidation of 9-ethylcarbazole. By scanning the potential applied to an electrode and measuring the resulting current, CV provides insights into the oxidation potentials and the stability of the generated species.

The anodic oxidation of 9-ethylcarbazole in an acetonitrile solution containing a supporting electrolyte, such as lithium perchlorate (B79767), shows an onset oxidation potential of approximately +1.0 V versus a saturated calomel (B162337) electrode (SCE). frontiersin.orgresearchgate.net This potential corresponds to the formation of the 9-ethylcarbazole radical cation. frontiersin.org In some studies, the oxidation peak potential for N-ethylcarbazole has been observed at slightly higher values, around +1.1 V (vs. SCE). mdpi.com The formation of this radical cation is the crucial first step in the electropolymerization process. frontiersin.org The subsequent increase in current density with repeated potential scans indicates the progressive growth of a polymer film on the electrode surface. researchgate.net In some instances, particularly in copolymerization with other monomers, the oxidation peak of the N-ethylcarbazole unit can be observed at around 1.40 V, which is attributed to the carbazolium radical cation. acs.org

Table 1: Anodic Oxidation Potentials of N-Ethylcarbazole in Acetonitrile

| Supporting Electrolyte | Onset Oxidation Potential (V vs. SCE) | Oxidation Peak Potential (V vs. SCE) | Reference(s) |

|---|---|---|---|

| 0.1 M LiClO₄ | +1.0 | ~+1.1 | frontiersin.orgresearchgate.netmdpi.com |

| TBAPF₆ | - | ~1.40 | acs.org |

The scan rate, or the rate at which the potential is swept, has a significant impact on the observed cyclic voltammograms. For a reversible redox process, the peak currents are directly proportional to the square root of the scan rate. However, in the case of N-ethylcarbazole oxidation, the relationship can be more complex due to the follow-up polymerization reactions. An increase in the scan rate generally leads to an increase in the peak current. peacta.org The separation between the anodic and cathodic peak potentials (ΔEp) is an indicator of the electrochemical reversibility of a system. asdlib.org For a fast electron transfer process, this value is independent of the scan rate. asdlib.org However, an increase in ΔEp with an increasing scan rate suggests quasi-reversible or irreversible behavior, which is often the case when chemical reactions are coupled to the electron transfer, such as in electropolymerization. asdlib.org Studies on the electropolymerization of N-ethylcarbazole have investigated the influence of scan rate on the polymerization conditions. nih.gov

Influence of Supporting Electrolytes and Solvent Systems on Electrochemical Activity

The choice of supporting electrolyte and solvent system plays a critical role in the electrochemical behavior and successful electropolymerization of N-ethylcarbazole.

Different supporting electrolytes can influence the conductivity and properties of the resulting polymer films. Lithium perchlorate (LiClO₄) is a commonly used supporting salt for the electropolymerization of carbazole (B46965) derivatives in acetonitrile. frontiersin.orgmdpi.com The electropolymerization of N-ethylcarbazole has been successfully carried out in LiClO₄/acetonitrile solutions. nih.gov

Tetrabutylammonium (B224687) salts, such as tetrabutylammonium perchlorate (TBAP) and tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄), are also frequently employed. researchgate.netelectronicsandbooks.com In some cases, polycarbazole films synthesized using tetrabutylammonium perchlorate have shown better corrosion protection performance compared to those synthesized with lithium or sodium perchlorate. researchgate.net The rate of polymerization has been observed to be faster in LiClO₄ compared to tetrabutylammonium tetrafluoroborate (Bu₄NBF₄). electronicsandbooks.comtandfonline.com The choice of electrolyte can significantly impact the electropolymerization behavior. electronicsandbooks.comtandfonline.com

Acetonitrile (ACN) is widely regarded as a suitable solvent for the electropolymerization of carbazole and its derivatives. frontiersin.orgresearchgate.net Its properties allow for good solubility of the monomer and the supporting electrolyte, facilitating the electrochemical process. researchgate.net Studies have shown that acetonitrile is a better solvent for carbazole electropolymerization compared to others like propylene (B89431) carbonate and dichloromethane (B109758). researchgate.net While the anodic oxidation of N-ethylcarbazole in acetonitrile does not always lead to film formation on certain electrodes, it is the preferred solvent for many studies involving the chemical and electrochemical polymerization of carbazole derivatives. electronicsandbooks.comitu.edu.trmdpi.com The use of acetonitrile with supporting electrolytes like lithium perchlorate has been optimized for the electro-oxidation of N-alkylcarbazoles. frontiersin.orgresearchgate.net

Mechanism of Electropolymerization of N-Ethylcarbazole and Derivatives

The electropolymerization of carbazole and its N-substituted derivatives, such as N-ethylcarbazole, proceeds through a mechanism initiated by the oxidation of the monomer. frontiersin.org This process is characterized as an electrochemical-chemical-electrochemical (ECE) process, involving an initial one-electron oxidation. researchgate.net

The initial step in the electropolymerization of N-ethylcarbazole in acetonitrile is the oxidation of the monomer to form a radical cation. frontiersin.orgacs.orgfigshare.com This is a one-electron process that occurs at the anode. frontiersin.org Due to the substitution at the 9-position (the nitrogen atom), coupling at this site is blocked. frontiersin.org Consequently, the highly reactive radical cations couple at the 3 and 6 positions of the carbazole rings. frontiersin.org

This coupling reaction leads to the formation of a 3,3'-bicarbazyl dimer. frontiersin.org The dimer itself is more easily oxidized than the original monomer. Subsequent oxidation of these dimers and further coupling with other radical cations or oligomers lead to the propagation of the polymer chain, progressively forming a poly(N-ethylcarbazole) film on the electrode surface. frontiersin.org This process of oxidation, coupling, and deprotonation continues, resulting in the growth of the conjugated polymer. acs.orgfigshare.com

The formation of poly(N-ethylcarbazole) films is typically achieved through cyclic voltammetry, where the potential is repeatedly scanned. With each successive scan, there is a regular increase in the anodic and cathodic peak currents, which indicates the progressive growth of an electroactive polymer film on the electrode. researchgate.net The resulting PNEthylCz films are generally adherent and exhibit reversible redox behavior. frontiersin.org

The electrochemical properties of these films are characterized by their ability to be reversibly oxidized and reduced. This redox activity is accompanied by distinct color changes, a property known as electrochromism. researchgate.netacs.org For instance, polycarbazole films can appear pale green in their reduced state and deep green when oxidized. researchgate.net The specific potentials at which these redox processes occur can be influenced by the solvent and supporting electrolyte used. tandfonline.com For example, using propylene carbonate as the solvent has been found suitable for film formation. tandfonline.com

The table below summarizes key electrochemical data for the electropolymerization of N-ethylcarbazole and its resulting polymer.

| Property | Value | Conditions |

| Monomer Oxidation Potential | ~1.1 - 1.2 V vs Ag/AgCl | In Acetonitrile with supporting electrolyte |

| Polymer Redox Potential (p-doping/dedoping) | ~0.5 - 1.0 V vs Ag/AgCl | In monomer-free acetonitrile solution |

| Common Supporting Electrolytes | LiClO₄, TBAPF₆ | 0.1 M in Acetonitrile |

Note: The exact potential values can vary depending on the reference electrode, scan rate, and specific electrolyte concentration.

To fully understand the properties of the electropolymerized films, various characterization techniques are employed.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of polymer films. itu.edu.tratespolymer.org By applying a small sinusoidal potential perturbation and measuring the resulting current, EIS can provide information about the film's capacitance, resistance, and the charge transfer processes occurring at the electrode/polymer and polymer/electrolyte interfaces. itu.edu.tratespolymer.org

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis) to monitor the changes in the optical properties of the polymer film as a function of the applied potential. acs.org This is particularly useful for studying electrochromic materials like poly(N-ethylcarbazole). acs.org

During the electrochemical oxidation (doping) of a PNEthylCz film, new absorption bands appear in the visible and near-infrared regions of the spectrum. acs.org These bands are associated with the formation of polarons and bipolarons, which are the charge carriers in the conductive state of the polymer. Conversely, during reduction (dedoping), these bands disappear, and the film returns to its neutral, less absorptive state. acs.org Spectroelectrochemical analysis allows for the determination of key electrochromic performance metrics, such as optical contrast (ΔT%), switching times, and coloration efficiency. acs.orgresearchgate.net For instance, poly(3,6-bis(N-carbazole)-N-ethylcarbazole) has been shown to exhibit reversible multicolor transitions. researchgate.net

The following table presents typical spectroelectrochemical data for polycarbazole derivatives.

| Polymer State | Applied Potential (vs. Ag/AgCl) | Color | Key Absorption Bands (nm) |

| Neutral | 0.0 V | Light Yellow / Transparent | ~350-400 |

| Oxidized (Polarens) | ~0.8 V | Greenish | ~400-500, >800 |

| Fully Oxidized (Bipolarons) | >1.0 V | Dark Green / Blue | Broad absorption in Vis-NIR |

Note: Colors and absorption maxima are representative and can vary based on the specific derivative and experimental setup.

Electrochemical Characterization of Polycarbazoles

Electropolymerization on Advanced Materials Substrates in Acetonitrile

The electropolymerization of N-ethylcarbazole is not limited to conventional electrodes like platinum or glassy carbon. To enhance the properties and functionality of the resulting polymer films, advanced materials are often used as substrates. These include transparent conducting oxides like indium tin oxide (ITO) and various nanostructured materials.

Polymerization on ITO-coated glass is common for applications in electrochromic devices or "smart windows," as it allows for the direct investigation of the material's optical properties during electrochemical switching. researchgate.netacs.orgresearchgate.net The polymer film adheres well to the ITO surface, enabling the fabrication of functional devices. researchgate.netnih.gov

Furthermore, electropolymerization has been carried out on carbon-based nanomaterials such as carbon fibers and carbon nanotubes. itu.edu.tr These substrates offer a high surface area, which can lead to improved electrochemical performance, including higher capacitance and faster charge-transfer kinetics. The resulting polymer-nanomaterial composites are promising for applications in supercapacitors, sensors, and biosensors. itu.edu.trnih.gov For example, polycarbazole-modified carbon fiber microelectrodes have been successfully used for dopamine (B1211576) sensing. nih.gov

Polymerization on Carbon Nanotubes

The electropolymerization of 9-ethylcarbazole (EK) onto single-walled carbon nanotubes (SWNTs) has been investigated to create composite materials with enhanced properties. Studies utilizing cyclic voltammetry in an acetonitrile solution containing lithium perchlorate (LiClO4) have provided insights into this process.

When a film of SWNTs is deposited on a platinum electrode, the cyclic voltammograms for the electropolymerization of N-ethylcarbazole show distinct differences compared to those recorded on a bare platinum electrode. nih.gov In the presence of carbon nanotubes, the oxidation maximum is not clearly defined. nih.govingentaconnect.com The electropolymerization of N-ethylcarbazole on these composite electrodes is influenced by factors such as the monomer concentration, the concentration of the supporting electrolyte, and the potential sweep rate. nih.gov

Spectroscopic analysis using Fourier-transform infrared (FTIR) spectroscopy has demonstrated a covalent functionalization of the carbon nanotubes with poly(N-ethylcarbazole) (PEK) oligomers. nih.govingentaconnect.com This is evidenced by the formation of new C-C covalent bonds between the carbon nanotubes and the benzene (B151609) ring of the PEK oligomers. nih.gov This covalent linkage induces steric hindrance effects, which are observable in the FTIR spectra. nih.gov

The study of electropolymerization of N-ethylcarbazole on SWNTs was conducted in an acetonitrile (CH3CN) solution containing 2 x 10⁻³ M N-ethylcarbazole and 10⁻¹ M LiClO4. ingentaconnect.com An increase in the concentration of the supporting electrolyte, LiClO4, leads to an upward shift of the cathodic peak potential in the cyclic voltammogram recorded on the SWNTs film. ingentaconnect.com

Table 1: Influence of LiClO₄ Concentration on Cathodic Peak Potential during Electropolymerization of N-Ethylcarbazole on SWNTs in Acetonitrile ingentaconnect.com

| LiClO₄ Concentration (M) | Cathodic Peak Potential (V vs. Ag/Ag⁺) |

| 2 x 10⁻⁴ | +0.25 |

| 2 x 10⁻³ | +0.5 |

This interactive table is based on data from cyclic voltammetry studies. ingentaconnect.com

Polymerization on Platinum and Glassy Carbon Electrodes

The electropolymerization of N-ethylcarbazole and other carbazole derivatives has been extensively studied on conventional electrode materials like platinum (Pt) and glassy carbon. frontiersin.orgelectronicsandbooks.com In aprotic solvents such as acetonitrile, the anodic polymerization of N-ethylcarbazole typically results in the formation of short oligomers. ingentaconnect.com

The general mechanism for the electropolymerization of carbazoles begins with the one-electron oxidation of the monomer to form a radical cation. frontiersin.org These radical cations can then couple with each other or with a parent monomer molecule, leading to the formation of dimers (e.g., 3,3'-bicarbazyls). frontiersin.org Subsequent oxidation of these oligomers progressively leads to the growth of a polymer film on the electrode surface. frontiersin.org

Cyclic voltammetry studies of N-ethylcarbazole on a platinum electrode in an acetonitrile solution with LiClO4 show that the electropolymerization starts at a potential of +0.61 V versus a silver/silver ion (Ag/Ag⁺) reference electrode. ingentaconnect.com An optimal polymerization potential is observed at approximately +1.22 V, where an adherent film of poly(N-ethylcarbazole) is formed on the working electrode. ingentaconnect.com

During the second cycle of the voltammetric scan on a platinum electrode, two reduction peaks appear at +0.68 V and +0.99 V, with their corresponding oxidation peaks at +0.83 V and +1.22 V. ingentaconnect.com These redox pairs are attributed to the formation of the cation radical (polaron) and the dication (bipolaron) species within the polymer film, respectively. ingentaconnect.com The continuous increase in the current intensity of these waves with repeated sweeps indicates the progressive deposition of the polymer on the platinum electrode surface. ingentaconnect.com It has been noted, however, that the anodic oxidation of N-ethylcarbazole in acetonitrile may not always produce films, though film formation is possible on gold and glassy carbon electrodes under certain conditions. electronicsandbooks.com

The choice of solvent and supporting electrolyte significantly impacts the electropolymerization process. While acetonitrile is a common solvent, propylene carbonate has also been identified as a suitable medium for film formation on platinum electrodes. tandfonline.comtandfonline.com

Table 2: Key Potential Values in the Electropolymerization of N-Ethylcarbazole on a Platinum Electrode in Acetonitrile/LiClO₄ ingentaconnect.com

| Electrochemical Event | Potential (V vs. Ag/Ag⁺) |

| Onset of Electropolymerization | +0.61 |

| Optimal Polymerization Potential | +1.22 |

| First Reduction Peak (2nd cycle) | +0.68 |

| Second Reduction Peak (2nd cycle) | +0.99 |

| First Oxidation Peak (2nd cycle) | +0.83 |

| Second Oxidation Peak (2nd cycle) | +1.22 |

This interactive table summarizes key potential values observed during cyclic voltammetry. ingentaconnect.com

Photophysical Phenomena and Electron Transfer Dynamics of N Ethylcarbazole in Acetonitrile

Excited State Generation and Relaxation Pathways

Upon absorption of light, 9-ethylcarbazole (B1664220) (N-EC) transitions from its ground state to an electronically excited state. The subsequent processes of energy dissipation and transformation are critical to understanding its photochemical behavior in acetonitrile (B52724).

Singlet and Triplet State Population via Photoexcitation

Photoexcitation of 9-ethylcarbazole, for instance at a wavelength of 345 nm, promotes the molecule to an excited singlet state (S₁). nih.gov A singlet state is characterized by having all electron spins paired, resulting in a net spin of zero. uomustansiriyah.edu.iqwikipedia.orgyoutube.com This initially formed S₁ state is the precursor to subsequent photophysical and photochemical events. mdpi.comresearchgate.net

From this first excited singlet state, the molecule can relax through several pathways. One is fluorescence, where a photon is emitted as the molecule returns to the ground state. Another crucial pathway is the transition to a triplet state (T₁). nih.gov In a triplet state, the spin of the excited electron is parallel to the spin of the electron it was paired with in the ground state, leading to a net spin of one. uomustansiriyah.edu.iqyoutube.com The population of the T₁ state occurs from the S₁ state through a process known as intersystem crossing. nih.govresearchgate.net

Intersystem Crossing Processes

Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, such as the transition from the S₁ state to the T₁ state. wikipedia.org This process is formally "forbidden" by selection rules but becomes possible through spin-orbit coupling, which is more significant in molecules containing heavy atoms. wikipedia.org However, it is also a key process in many organic molecules.

Photoinduced Electron Transfer (ET) Mechanisms in Acetonitrile Solutions

In the presence of a suitable electron acceptor in acetonitrile, photoexcited 9-ethylcarbazole can undergo electron transfer (ET), a fundamental process in photochemistry. nih.govnih.gov This process leads to the formation of a radical cation of 9-ethylcarbazole (N-EC˙⁺) and the radical anion of the acceptor. nih.gov

Exciplex Formation and Solvent-Separated Ion Pairs

The electron transfer process can be mediated by the formation of an intermediate species known as an exciplex. An exciplex is an excited-state complex formed between the electron donor (excited N-EC) and the electron acceptor in its ground state. nih.govresearchgate.net These exciplex-forming systems are characterized by specific photophysical properties. nih.govresearchgate.net

Following the initial electron transfer, the resulting radical ions can exist as different types of ion pairs. In a polar solvent like acetonitrile, the formation of solvent-separated ion pairs (SIPs) is significant. nih.gov In a SIP, the cation (N-EC˙⁺) and the anion are separated by at least one layer of solvent molecules. nih.gov This is distinct from a contact ion pair (CIP), where the ions are in direct contact. Theoretical studies and experimental evidence have shown that SIPs can exist as metastable states in the electrostatic interactions between ions in solution. nih.gov The formation of these separated ion pairs is crucial as it can slow down the immediate back-electron transfer, allowing for subsequent chemical reactions to occur. nih.govnd.edu

Kinetics of Electron Transfer and Diffusion-Limited Processes

The kinetics of the bimolecular electron transfer reaction between photoexcited N-EC and an electron acceptor are often governed by the rate at which the reactants can diffuse through the solvent to encounter each other. nih.gov Such processes are referred to as diffusion-limited. brandeis.edu The study of these kinetics provides insight into the efficiency of the charge generation process. researchgate.net

In acetonitrile, the generation of the N-EC˙⁺ radical cation from the photoexcited S₁ state of N-EC is well-described by a diffusional kinetic model based on Smoluchowski theory. nih.gov

The bimolecular rate coefficient, k_ET, quantifies the rate of the electron transfer reaction. For the reaction of photoexcited 9-ethylcarbazole with the electron acceptor diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻) in acetonitrile, this rate has been determined experimentally. nih.gov

The derived bimolecular rate coefficient for this electron transfer is (1.0 ± 0.3) × 10¹⁰ M⁻¹ s⁻¹. nih.gov This value is consistent with diffusion-limited kinetics, indicating a highly efficient electron transfer process where the reaction occurs upon nearly every encounter of the excited N-EC and the acceptor molecule. nih.gov

Table 1: Bimolecular Rate Coefficients for Electron Transfer from Photoexcited Carbazole (B46965) Derivatives

| Donor Molecule | Electron Acceptor | Solvent | k_ET (M⁻¹ s⁻¹) | Reference |

| N-Ethylcarbazole (N-EC) | Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | Acetonitrile (ACN) | (1.0 ± 0.3) × 10¹⁰ | nih.gov |

| N-Ethylcarbazole (N-EC) | Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | Dichloromethane (B109758) (DCM) | (1.8 ± 0.5) × 10¹⁰ | nih.gov |

| 9-Phenylcarbazole (B72232) (9-PC) | Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | Dichloromethane (DCM) | (5 ± 1) × 10⁹ | nih.gov |

Influence of Electron Acceptor Structure and Steric Effects

The efficiency of photoinduced electron transfer (ET) from the excited state of 9-ethylcarbazole (N-EC) to an electron acceptor in acetonitrile is significantly modulated by the acceptor's molecular structure and steric profile. nih.govrsc.org Studies involving various electron acceptors demonstrate that steric hindrance can impede the rate of electron transfer. nih.govrsc.org

Research utilizing diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) and its para-alkylated derivatives as electron acceptors has shown that increasing the steric bulk on the acceptor molecule leads to a reduction in the bimolecular rate coefficient for electron transfer (kₑₜ). nih.govrsc.org For instance, the introduction of methyl and subsequently larger t-butyl groups to the phenyl rings of the acceptor results in a measurable decrease in the ET rate. rsc.org This reduction is attributed to two primary factors: a decrease in the diffusion rates of the bulkier acceptor molecules and direct steric constraints that hinder the optimal orientation and close contact required for efficient electron transfer between the excited N-EC and the acceptor. rsc.orgresearchgate.net

The kinetics of the ET reaction for photoexcited 9-phenylcarbazole (9-PC), a structurally similar compound, with Ph₂I⁺PF₆⁻ was found to be sterically hindered, resulting in a smaller bimolecular rate coefficient compared to the expected diffusion-limited value. nih.gov This underscores the critical role that molecular architecture plays in governing the kinetics of these fundamental photochemical processes.

Below is a table summarizing the effect of acceptor structure on the electron transfer rate coefficient in a comparable solvent, dichloromethane (DCM), which illustrates the principle of steric hindrance.

| Electron Acceptor | Bimolecular Rate Coefficient (kₑₜ) in DCM (M⁻¹s⁻¹) |

| Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) | (1.8 ± 0.5) × 10¹⁰ |

| para-Me₂Ph₂I⁺PF₆⁻ | (1.2 ± 0.3) × 10¹⁰ |

| t-butyl-Ph₂I⁺PF₆⁻ | (5.4 ± 1.5) × 10⁹ |

| Data derived from studies on N-ethylcarbazole in dichloromethane, illustrating the trend of steric effects. rsc.org |

Role of Acetonitrile Polarity in Charge Separation

Acetonitrile is a polar aprotic solvent with a relative polarity of 0.460. rochester.edu This polarity is a crucial factor in the dynamics of charge separation following photoinduced electron transfer. ias.ac.in In donor-acceptor systems, the formation of a charge-separated (CS) state is a fundamental process. The high polarity of acetonitrile provides significant stabilization for the resulting charged species (the radical cation of 9-ethylcarbazole, N-EC˙⁺, and the acceptor radical anion). ias.ac.in

This stabilization of the charge-separated state by the polar solvent environment is more pronounced than the stabilization of the initial locally excited (LE) state. ias.ac.in Consequently, in a polar medium like acetonitrile, the equilibrium often shifts to favor the charge-separated species. ias.ac.in This effect is reflected in changes in the emission spectra of such systems, where the formation of the CS state can lead to new, red-shifted emission bands. ias.ac.in

In the specific case of N-EC and an acceptor like Ph₂I⁺PF₆⁻, the electron transfer from the first excited singlet state (S₁) of N-EC generates the N-EC˙⁺ radical cation. nih.govrsc.org The polar nature of acetonitrile facilitates the separation and stabilization of this ion pair, influencing the subsequent reaction pathways. nih.govrsc.org Studies have noted that in acetonitrile, the contribution from pre-formed ground-state complexes between the donor and acceptor is smaller compared to less polar solvents like dichloromethane. nih.govrsc.orgresearchgate.net The derived electron transfer rate coefficient (kₑₜ) for N-EC with Ph₂I⁺PF₆⁻ in acetonitrile is (1.0 ± 0.3) × 10¹⁰ M⁻¹s⁻¹. nih.govrsc.orgresearchgate.net

Magnetic Field Effects on Electron Transfer

Photoinduced electron transfer reactions lead to the formation of radical ion pairs (RIPs), which are transient intermediates with unpaired electrons. nih.govsci-hub.ru The spins of these electrons are initially correlated (either singlet or triplet, depending on the precursor excited state). The evolution of these spin states is susceptible to external magnetic fields, a phenomenon known as the magnetic field effect (MFE). nih.govsci-hub.ru

The MFE arises from the magnetic field's influence on the intersystem crossing (ISC) between the singlet and triplet states of the radical pair. sci-hub.ru In the absence of a magnetic field, the primary mechanism for this spin conversion is the hyperfine interaction between the electron spins and the magnetic nuclei within the radicals. An external magnetic field lifts the degeneracy of the triplet sublevels (T₊, T₀, T₋), which can slow down the S ↔ T conversion rate, thereby affecting the lifetime of the radical pair and the yield of subsequent products. nih.gov

While direct studies on the MFE of the 9-ethylcarbazole/acetonitrile system are not detailed in the provided context, the principles are well-established from studies on similar aromatic systems. For instance, research on dibenzo[a,c]phenazine (B1222753) (DBPZ) with various amines in acetonitrile-water mixtures has shown prominent MFEs on both triplet exciplexes and radical ion pairs. nih.gov The behavior is consistent with the hyperfine mechanism, influencing the decay pathways of the RIPs. nih.govsci-hub.ru Such effects are a powerful tool for probing the dynamics of geminate radical pairs formed during electron transfer. sci-hub.ru

Fluorescence Quenching Studies in Acetonitrile

The fluorescence of 9-ethylcarbazole and related carbazole derivatives in acetonitrile is subject to quenching by suitable electron-accepting molecules. researchgate.net Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov This phenomenon can occur through various molecular interactions, including energy transfer, collisional quenching, and the formation of ground-state complexes. nih.gov

Mechanisms of Fluorescence Quenching (e.g., Exciplex, ET)

The quenching of 9-ethylcarbazole fluorescence in acetonitrile can proceed through several mechanisms, primarily driven by interactions with an electron acceptor (quencher).

Electron Transfer (ET): This is a dominant mechanism for dynamic quenching. Upon photoexcitation, the 9-ethylcarbazole molecule in its excited singlet state can donate an electron to a nearby acceptor molecule. researchgate.net This photoinduced electron transfer (PET) process results in the formation of a non-fluorescent radical ion pair, thus quenching the fluorescence. The feasibility of PET is confirmed by considering the redox potentials of the donor-acceptor pair. researchgate.net

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (9-ethylcarbazole) and the quencher. nih.gov Molecules that are part of this complex at the moment of excitation are non-emissive and are quenched a priori. vlabs.ac.in Time-resolved fluorescence measurements can distinguish static from dynamic quenching, as static quenching reduces the initial fluorescence intensity without changing the fluorescence lifetime of the uncomplexed fluorophore. nih.gov

Exciplex Formation: An exciplex (excited state complex) is formed when the excited fluorophore interacts with a ground-state quencher molecule. scienceopen.com This exciplex can have its own radiative or non-radiative decay pathways. If the exciplex is non-emissive or emits at a different wavelength, it results in the quenching of the monomer fluorescence. Exciplex formation is a characteristic feature of many carbazole-based donor-acceptor systems. scienceopen.com

Stern-Volmer Analysis and Quenching Constants

The kinetics of fluorescence quenching are commonly analyzed using the Stern-Volmer relationship. wikipedia.org For a purely dynamic (collisional) quenching process, the relationship is linear and is described by the equation:

F₀/F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

where:

F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively. vlabs.ac.in

[Q] is the quencher concentration. vlabs.ac.in

Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher. vlabs.ac.in

kₑ is the bimolecular quenching rate constant. vlabs.ac.in

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher. vlabs.ac.in

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ. vlabs.ac.in However, when both static and dynamic quenching occur, the plot often shows an upward curvature, indicating a deviation from the simple linear model. In such cases, a modified Stern-Volmer equation is employed to analyze the data, allowing for the separate determination of the static (V) and dynamic (Kₛᵥ) quenching constants. researchgate.net

| Donor | Acceptor | Quenching Constant Type | Value |

| Carbazole | 9-Fluorenone | Static (V) | 162 M⁻¹ |

| Carbazole | 9-Fluorenone | Dynamic (Kₛᵥ) | 73 M⁻¹ |

| Carbazole | 2-Nitro-9-fluorenone | Static (V) | 490 M⁻¹ |

| Carbazole | 2-Nitro-9-fluorenone | Dynamic (Kₛᵥ) | 134 M⁻¹ |

| Data for Carbazole in Acetonitrile, illustrating the determination of static and dynamic quenching constants from a modified Stern-Volmer analysis. researchgate.net |

Transient Absorption Spectroscopy Applications

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. berkeley.edu It has been instrumental in elucidating the electron transfer dynamics of 9-ethylcarbazole in acetonitrile. nih.govresearchgate.net

In a typical experiment, a pump laser pulse excites the N-EC sample. A subsequent, time-delayed probe pulse measures the absorption of the transient species created by the pump. berkeley.edu By varying the delay time between the pump and probe pulses, the formation and decay kinetics of these species can be monitored in real-time. nih.govresearchgate.net

Studies on N-EC in acetonitrile have used TAS to directly observe the production of the N-ethylcarbazole radical cation (N-EC˙⁺) following photoexcitation and interaction with an electron acceptor. nih.govrsc.orgresearchgate.net The technique allows for the identification of the precursor to electron transfer, which is the first excited singlet state (S₁) of N-EC. nih.gov It also enables the monitoring of competing processes, such as intersystem crossing to the triplet (T₁) state. nih.govresearchgate.net By analyzing the concentration-dependent kinetics, TAS provides a direct measurement of the bimolecular rate coefficient for electron transfer (kₑₜ). nih.govrsc.org Both transient electronic absorption spectroscopy (TEAS) and transient vibrational absorption spectroscopy (TVAS) have been applied to gain detailed insights into the structural and electronic evolution during the initial steps of these photochemical reactions. nih.govresearchgate.net

Picosecond and Nanosecond Time-Resolved Studies of Radical Cation Formation

Upon irradiation with UV light, N-ethylcarbazole in a polar solvent like acetonitrile can undergo ionization to form a radical cation. researchgate.net This process is a key step in various photochemical reactions, including photo-induced polymerization. nih.gov The formation of the N-ethylcarbazole radical cation (N-EC˙+) occurs via electron transfer from the excited N-EC molecule. nih.gov

Laser flash photolysis studies provide detailed insights into the dynamics of this cation formation. When N-ethylcarbazole solutions in acetonitrile are irradiated with 308-nm laser pulses, the formation of transient ions is favored over triplet states. researchgate.net The quantum yield for the production of the N-ethylcarbazole cation has been determined to be 0.037. researchgate.net The proposed mechanism involves an initial electron donation from a multiply excited N-EC chromophore to a nearby ground-state N-EC molecule or a solvent molecule, resulting in an ion pair. researchgate.net

In the context of polymerization initiated by an electron acceptor like diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻), the mechanism involves several key steps:

Photo-excitation of N-EC. nih.gov

Formation of an exciplex with the ground-state electron acceptor. nih.gov

Intermolecular electron transfer (ET) to form the N-EC˙+ radical cation. nih.gov

Transient absorption spectroscopy has been used to explore these photoinduced electron transfer reactions. nih.gov Studies involving N-ethylcarbazole and 1,4-dicyanobenzene in acetonitrile have shown that exciplex formation and the formation of a solvent-separated ion pair (SSIP) can occur simultaneously. rsc.org The subsequent decay of the transient carbazolyl cations often follows a double-exponential pattern, which is attributed primarily to the geminate recombination of the resulting ion pair. researchgate.net

Table 1: Quantum Yield of N-Ethylcarbazole Cation Formation in Acetonitrile

| Parameter | Value |

|---|

Monitoring Singlet-Triplet Transitions

Following photoexcitation, N-ethylcarbazole transitions to an excited singlet state (S₁). From this state, it can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to form a triplet state (T₁). Nanosecond time-resolved transient absorption spectroscopy has been employed to identify and track these excited states. nih.gov

In studies using a 308 nm excitation laser, two distinct excited state absorption (ESA) bands were identified for N-EC. nih.gov An absorption band centered at 628 nm was assigned to the S₁ state, while a band at 392 nm was attributed to the T₁ state. nih.gov The assignment of the triplet state was confirmed through oxygen quenching experiments. nih.gov The quantum yield for the formation of the triplet state from the initial excitation in solution is 0.23. researchgate.net

Table 2: Spectroscopic Data for N-Ethylcarbazole Transient Species

| Transient Species | Absorption Maximum (λ_max) | Assignment |

|---|---|---|

| Excited Singlet State (S₁) | 628 nm nih.gov | Excited State Absorption (ESA) |

Table 3: Photophysical Parameters for N-Ethylcarbazole

| Parameter | Value |

|---|---|

| Triplet Formation Quantum Yield (Φ_T) | 0.23 researchgate.net |

Computational and Theoretical Investigations of N Ethylcarbazole and Acetonitrile Interactions

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of the 9-ethylcarbazole-acetonitrile system. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, energy levels, and molecular geometries.

Density Functional Theory (DFT) has become a widely used tool for investigating the electronic structure of molecular systems due to its balance of computational cost and accuracy. nih.gov In the context of the 9-ethylcarbazole-acetonitrile system, DFT calculations are employed to determine the optimized geometry of the solute-solvent complex, calculate interaction energies, and analyze the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy profile of the interaction can be explored by calculating the potential energy surface as a function of the distance and orientation between the 9-ethylcarbazole (B1664220) and acetonitrile (B52724) molecules. This helps identify the most stable configurations of the complex. The analysis of FMOs is particularly insightful; the energy and spatial distribution of the HOMO and LUMO determine the electronic transition properties and reactivity of the molecule. nih.gov For 9-ethylcarbazole solvated in acetonitrile, the polar solvent environment is expected to influence the HOMO-LUMO energy gap, which has direct implications for the molecule's absorption and emission spectra. DFT calculations can model this solvent effect, often through implicit solvation models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation. nih.gov

| Computational Model | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | -5.85 | -1.20 | 4.65 |

| Acetonitrile (Implicit Solvent) | -5.92 | -1.28 | 4.64 |

While DFT is powerful for ground-state properties, ab initio methods are often preferred for a more accurate description of electronic excited states. core.ac.uk Methods such as Configuration Interaction Singles (CIS), Equation-of-Motion Coupled-Cluster (EOM-CC), and the second-order Algebraic-Diagrammatic Construction [ADC(2)] provide robust frameworks for calculating vertical excitation energies, oscillator strengths, and the character of excited states. core.ac.uknih.gov

For 9-ethylcarbazole in acetonitrile, these calculations are essential for understanding its photophysical properties. The calculations can predict the energies of the S1 (lowest singlet excited state) and higher states, and how these energies are shifted by the solvent. Combining high-level quantum mechanical methods for the solute (9-ethylcarbazole) with a molecular mechanics (MM) description of the acetonitrile solvent (a QM/MM approach) is an effective strategy for modeling excited states in solution. nih.gov This tiered approach captures both the detailed electronic structure of the chromophore and the bulk electrostatic effects of the solvent environment. nih.gov

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| S1 | 3.58 | 0.095 | HOMO -> LUMO (π → π) |

| S2 | 4.25 | 0.150 | HOMO-1 -> LUMO (π → π) |

This interactive table displays representative data from an ab initio excited-state calculation for 9-ethylcarbazole. The excitation energy corresponds to the wavelength of light absorbed, while the oscillator strength indicates the probability of the transition occurring.

Molecular Dynamics (MD) Simulations for Solvation Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of the solute-solvent system, modeling the atomic motions over time. This approach is invaluable for studying the processes of solvation and how the solvent structure responds to changes in the solute.

When 9-ethylcarbazole absorbs a photon and enters an electronic excited state, its charge distribution changes. The surrounding acetonitrile molecules, initially equilibrated to the ground-state charge distribution, must then reorganize to stabilize the new, excited-state charge distribution. nih.gov This process, known as solvent reorganization, occurs on ultrafast timescales, from femtoseconds to picoseconds. scispace.comcapes.gov.br

MD simulations can model this non-equilibrium process. By instantaneously changing the partial charges on the 9-ethylcarbazole atoms to mimic electronic excitation, the subsequent time evolution of the solvent shell can be tracked. The dynamics of this reorganization are often characterized by a time-correlation function, which reveals the different timescales of the solvent response, including a rapid inertial component followed by a slower diffusive component. scispace.comdtic.mil This reorganization energy is a critical parameter in the theories of electron transfer. dtic.mil

| Component | Timescale | Contribution to Relaxation | Physical Process |

|---|---|---|---|

| Inertial (Gaussian) | ~70 fs | ~80% | Small-amplitude, independent molecular rotations |

| Diffusive (Exponential) | ~200 fs | ~20% | Collective translational and rotational diffusion |

This interactive table provides typical timescales for the solvent response of acetonitrile following electronic excitation of a solute, as observed in experiments and confirmed by molecular dynamics simulations. capes.gov.br

MD simulations allow for a detailed analysis of the local solvent structure around the 9-ethylcarbazole solute, often referred to as the micro-solvation shell. chemrxiv.org Key analytical tools for this purpose are the radial distribution functions (RDFs) and coordination numbers. An RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom, relative to the bulk density.

Theoretical Models for Electron Transfer and Photophysical Processes

The interaction between N-ethylcarbazole and acetonitrile has been a subject of significant interest in computational and theoretical chemistry, particularly concerning electron transfer and subsequent photophysical events. Theoretical models provide a framework for understanding the kinetics and mechanisms of these processes at a molecular level.

Marcus Theory Application to Electron Transfer Kinetics

Marcus theory is a cornerstone in the theoretical treatment of outer-sphere electron transfer reactions, providing a quantitative relationship between the rate of electron transfer and several key parameters: the Gibbs free energy of reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. nih.govrsc.org The theory posits that for electron transfer to occur, the system, including the reacting molecules and the surrounding solvent, must rearrange to a transition state geometry where the energies of the initial and final states are equal.

The rate constant (k_et) for electron transfer can be expressed by the following equation:

ket = (2π/ħ) |HDA|2 (1/√(4πλkBT)) exp(−(ΔG° + λ)2 / 4λkBT)

Where:

ħ is the reduced Planck constant.

HDA is the electronic coupling matrix element, representing the interaction between the donor and acceptor electronic wavefunctions at the transition state.

kB is the Boltzmann constant.

T is the absolute temperature.

ΔG° is the standard Gibbs free energy change for the electron transfer reaction.

λ is the reorganization energy.

The reorganization energy (λ) is a crucial parameter and is composed of two components: the inner-sphere reorganization energy (λ_i) and the outer-sphere reorganization energy (λ_o). λ_i corresponds to the energy required to change the bond lengths and angles of the reactants from their equilibrium geometries to that of the products. λ_o is associated with the rearrangement of the solvent molecules around the donor and acceptor species upon charge transfer. In a polar solvent like acetonitrile, the outer-sphere component is often significant.

Density Functional Theory (DFT) calculations are a powerful tool for determining the parameters required for Marcus theory. icm.edu.plbibliotekanauki.pl For instance, the reorganization energy for hole transport (λh) and electron transport (λe) in carbazole (B46965) derivatives can be computed. icm.edu.plbibliotekanauki.pl While specific calculations for N-ethylcarbazole in acetonitrile are not extensively documented in the provided context, studies on related carbazole derivatives offer valuable insights. For example, DFT calculations on carbazole and its isomers have shown that structural modifications can significantly impact the reorganization energy. icm.edu.plbibliotekanauki.pl It has been demonstrated that an increase in the size of the aromatic system does not necessarily lead to an increase in reorganization energy; in some cases, it can be reduced. icm.edu.plbibliotekanauki.pl

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |

| Carbazole (Cz) | 0.27 | 0.10 |

| Benzo(a)carbazole (BaCz) | 0.22 | 0.15 |

| Benzo(b)carbazole (BbCz) | 0.18 | 0.11 |

| Benzo(c)carbazole (BcCz) | 0.23 | 0.16 |

This table presents DFT-calculated reorganization energies for carbazole and its isomers, illustrating the impact of molecular structure on this key parameter in Marcus theory. icm.edu.plbibliotekanauki.pl

By computationally determining the reorganization energy and the driving force of the reaction, Marcus theory can be applied to predict the kinetics of electron transfer from N-ethylcarbazole to an acceptor in an acetonitrile medium, or vice versa.

Modeling of Exciplex and Ion Pair Formation

Following photoinduced electron transfer between a donor and an acceptor, the resulting radical ion pair can exist in several forms, including a contact ion pair (CIP), a solvent-separated ion pair (SSIP), or as free ions. In systems involving an excited state, an exciplex—an excited-state complex between the electron donor and acceptor—can also be formed. The nature of the solvent plays a critical role in the stabilization and dynamics of these species.

In a polar solvent such as acetonitrile, the formation of solvent-separated ion pairs is generally favored due to the solvent's ability to stabilize the separated charges. Theoretical models for these processes often involve quantum chemical calculations to map out the potential energy surfaces of the ground and excited states. These calculations can help to identify the geometries and energies of the exciplex and the different types of ion pairs.

The stability of an exciplex or ion pair in a solvent can be estimated using the following relationship, which considers the ionization potential of the donor (IP_D), the electron affinity of the acceptor (EA_A), the excitation energy (E*), and the Coulombic interaction between the ions, as well as solvation energies:

ΔGexciplex/ion-pair = IPD - EAA - E* - e2/(εr) + ΔGsolvation

Where:

e is the elementary charge.

ε is the dielectric constant of the solvent.

r is the distance between the ions.

ΔGsolvation is the change in solvation free energy.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the excited-state properties and the energetics of charge transfer. While specific models for the N-ethylcarbazole-acetonitrile system are not detailed in the provided search context, the general approach would involve calculating the energies of the locally excited state of N-ethylcarbazole, the charge-transfer state, and any potential exciplex minima on the excited-state potential energy surface. The role of acetonitrile would be incorporated through continuum solvation models or by including explicit solvent molecules in the quantum mechanical calculation to account for specific interactions.

Computational Analysis of Charge Transport Properties in N-Ethylcarbazole Materials

The charge transport properties of organic materials are fundamental to their application in electronic devices. For materials based on N-ethylcarbazole, computational methods provide a means to understand and predict how charge carriers (holes and electrons) move through the material. The primary mechanism for charge transport in many amorphous organic semiconductors is hopping, where a charge carrier moves between localized states on adjacent molecules.

The rate of charge hopping between two molecules can be described by Marcus theory, as discussed in the previous section. Therefore, the same parameters—reorganization energy and electronic coupling—are central to modeling charge transport. Computational workflows for calculating charge carrier mobility typically involve a multi-scale approach:

Quantum Chemical Calculations: DFT is used to calculate the reorganization energy for individual molecules and the electronic coupling (transfer integral) between pairs of molecules. frontiersin.org The electronic coupling is highly sensitive to the relative distance and orientation of the interacting molecules.

Amorphous Morphology Generation: For amorphous materials, a representative morphology is generated using molecular dynamics or other simulation techniques to create a realistic packing of the molecules.

Kinetic Monte Carlo Simulations: The calculated reorganization energies and electronic couplings for various molecular pairs within the simulated morphology are used as input for a kinetic Monte Carlo (kMC) simulation. frontiersin.org The kMC method simulates the random walk of a charge carrier through the material under the influence of an applied electric field, with the hopping rates between sites determined by the Marcus equation. By tracking the movement of a large number of charge carriers over time, the charge carrier mobility can be calculated.

| Parameter | Description | Computational Method |

| Reorganization Energy (λ) | The energy required to distort the geometry of a molecule upon charge transfer. | DFT |

| Electronic Coupling (H_DA) | The strength of the electronic interaction between adjacent molecules. | DFT |

| Molecular Packing | The arrangement of molecules in the solid state. | Molecular Dynamics |